2,6-Difluorobenzamide

説明

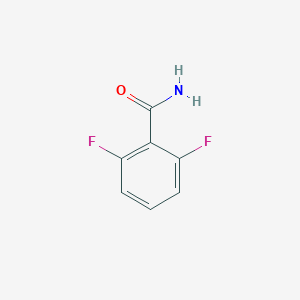

Structure

3D Structure

特性

IUPAC Name |

2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRQBXVUUXHRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073417 | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-03-1 | |

| Record name | 2,6-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Difluorobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological significance of 2,6-Difluorobenzamide. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical Properties

2,6-Difluorobenzamide is a white to off-white crystalline powder.[1][2][3][4][5] It is known for its stability at room temperature in closed containers under normal storage and handling conditions.[2][5] It is incompatible with strong bases and strong oxidizing agents.[2]

Table 1: Physicochemical Properties of 2,6-Difluorobenzamide

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO | [2][4][6][7][8] |

| Molecular Weight | 157.12 g/mol | [2][3][4][5][6][7][9] |

| Melting Point | 144 - 148 °C | [1][2][3][4][5][6][10] |

| Boiling Point | 187.7 °C at 760 mmHg; 284 °C | [2][5][6] |

| Density | 1.3 - 1.348 g/cm³ | [5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3][4][5] |

| Solubility | Insoluble in water; Soluble in ethanol | [1][2][4][9][11][12][13] |

| Vapor Pressure | 0.622 mmHg at 25°C | [5] |

| LogP | 0.58 - 1.26 | [2][6] |

Table 2: Spectroscopic Data for 2,6-Difluorobenzamide

| Spectrum Type | Key Features/Notes | Reference |

| ¹H NMR | Data available in DMSO-d6. | [14] |

| ¹³C NMR | Data available. | [15][16] |

| IR Spectrum | Data available (KBr disc, nujol mull, ATR-Neat). | [7][15][17][18] |

| Mass Spectrum | Data available (electron ionization). Top peak at m/z 141. | [7][15] |

Molecular Structure

The molecular structure of 2,6-Difluorobenzamide consists of a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 6, and a carboxamide group at position 1.[19] The fluorine atoms have a significant impact on the molecule's conformation, inducing a nonplanar arrangement of the 2,6-difluorobenzamide nucleus, which is believed to be important for its biological activity.[20]

Crystallographic data for 2,6-difluorobenzamide and its derivatives are available, providing detailed information on bond lengths and angles.[15][21] For instance, in a related structure, N,N'-carbonylbis(2,6-difluorobenzamide), the C-F bond lengths are in the range of 1.339(3)–1.355(2) Å, and the aromatic C-C bond lengths are in the range of 1.371(2)–1.396(2) Å.[21]

Experimental Protocols

Synthesis of 2,6-Difluorobenzamide

A common method for the synthesis of 2,6-Difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile (B137791).[1][22] Both acid- and base-catalyzed methods have been reported.

1. Acid-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile [1]

-

Materials: 2,6-difluorobenzonitrile, concentrated sulfuric acid, water, ice.

-

Procedure:

-

Slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to a stirred mixture of 240 g of concentrated sulfuric acid and 24 ml of water at room temperature.

-

Heat the reaction mixture to 80-85 °C and stir for 12 hours.

-

After the reaction is complete, slowly pour the mixture into 1.2 kg of ice water with continuous stirring for 30 minutes.

-

Filter the resulting precipitate.

-

Wash the collected crystals with distilled water until neutral.

-

Dry the product under vacuum at 85 °C.

-

2. Base-Catalyzed Hydrolysis with Hydrogen Peroxide [22][23]

-

Materials: 2,6-difluorobenzonitrile, 20% sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, 10% hydrochloric acid, water.

-

Procedure:

-

To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30 g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62 g (0.128 mol) of 20% sodium hydroxide solution.

-

Heat the mixture to 50 °C.

-

While stirring, add 72.61 g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.

-

Maintain the temperature and stir for an additional 2 hours.

-

After the reaction is complete, cool the mixture to 25 °C.

-

Adjust the pH to neutral (approximately 7.0) with 10 wt% hydrochloric acid.

-

Stir for 1.5 hours at this temperature.

-

Cool the mixture and collect the solid product by suction filtration.

-

Wash the filter cake with water and dry to obtain 2,6-difluorobenzamide.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run to confirm the chemical structure. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer.[14][24]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained by preparing a KBr pellet of the solid sample or using an ATR-FTIR spectrometer.[15][17]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.[7][15]

Biological Activity and Signaling Pathways

2,6-Difluorobenzamide is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides such as diflubenzuron, hexaflumuron, and teflubenzuron.[1][4][5][25][26] It is also a major metabolite of some of these pesticides.[1][27]

A significant area of research for 2,6-difluorobenzamide and its derivatives is in drug development, particularly as antimicrobial agents.[25][26] These compounds have been shown to inhibit the bacterial cell division protein FtsZ.[1][28][29] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, which is critical for cell division, ultimately leading to bacterial death.[29] Derivatives of 2,6-difluorobenzamide have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[28] The 2,6-difluorobenzamide motif is considered a crucial pharmacophore for the allosteric inhibition of FtsZ.[20]

Caption: Inhibition of FtsZ polymerization by 2,6-Difluorobenzamide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 2,6-Difluorobenzamide.

Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.

References

- 1. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

- 2. 2,6-Difluorobenzamide(18063-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,6-Difluorobenzamide | 18063-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2,6-difluorobenzamide [changfengchem.com]

- 5. 2,6-Difluorobenzamide CAS 18063-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 7. 2,6-Difluorobenzamide [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 12. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 13. 2,6-ジフルオロベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2,6-Difluorobenzamide(18063-03-1) 1H NMR spectrum [chemicalbook.com]

- 15. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. 2,6-Difluorobenzamide(18063-03-1) IR Spectrum [m.chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 23. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 24. rsc.org [rsc.org]

- 25. nbinno.com [nbinno.com]

- 26. nbinno.com [nbinno.com]

- 27. scbt.com [scbt.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. This document details various methodologies, including alkaline hydrolysis, acid-catalyzed hydrolysis, and innovative green chemistry approaches, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction

2,6-Difluorobenzamide is a crucial building block in the synthesis of a range of commercially important compounds, particularly in the development of benzoylurea (B1208200) insecticides. The conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide is a pivotal step, and several synthetic strategies have been developed to achieve this transformation efficiently. These methods primarily involve the hydrolysis of the nitrile group. This guide explores the most common and effective methods, offering a comparative analysis to aid researchers in selecting the most suitable process for their specific needs.

Synthetic Methodologies

The synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile is predominantly achieved through hydrolysis. The main approaches include:

-

Alkaline-Catalyzed Hydrolysis with Hydrogen Peroxide: An industrially favored method that offers high yields and purity under relatively mild conditions.

-

Acid-Catalyzed Hydrolysis: A traditional method utilizing strong acids like sulfuric acid.

-

Non-Catalytic Hydrolysis in High-Temperature or Near-Critical Water: A green chemistry approach that avoids the use of catalysts and minimizes waste generation.

-

Microbial Hydrolysis: An enzymatic approach that offers high selectivity and operates under environmentally benign conditions.

The general chemical transformation is depicted in the following reaction scheme:

Caption: General Reaction Scheme for the Hydrolysis of 2,6-Difluorobenzonitrile.

I. Alkaline-Catalyzed Hydrolysis with Hydrogen Peroxide

This method is widely employed in industrial settings due to its efficiency and the high quality of the resulting product. The reaction utilizes an alkali, such as sodium hydroxide (B78521), as a catalyst and hydrogen peroxide as the hydrolyzing agent.[1]

Experimental Protocol

A detailed experimental protocol based on a patented industrial method is as follows[2]:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.

-

Heating: Heat the mixture to 50°C with stirring.

-

Addition of Hydrogen Peroxide: Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over a period of 3 hours.

-

Reaction: Maintain the temperature at 50°C and continue stirring for an additional 2 hours to complete the hydrolysis.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to 25°C. Adjust the pH to approximately 7.0 by adding 10 wt% hydrochloric acid. Continue stirring for 1.5 hours.

-

Isolation and Purification: The product precipitates out of the solution. Collect the solid product by suction filtration. Wash the filter cake with water and dry to obtain pure 2,6-difluorobenzamide.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzonitrile | [2] |

| Reagents | 20% Sodium Hydroxide, 30% Hydrogen Peroxide, 10% Hydrochloric Acid | [2] |

| Reaction Temperature | 50°C | [2] |

| Reaction Time | 5 hours (3h addition + 2h stirring) | [2] |

| Yield | High (exact percentage not specified in the abstract) | [1] |

| Purity | 99% | [1] |

Experimental Workflow

Caption: Workflow for Alkaline-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile.

II. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is another established method for the conversion of nitriles to amides. Strong acids, such as concentrated sulfuric acid, are typically used.

Experimental Protocol

A general procedure derived from patent literature is as follows[3][4][5]:

-

Preparation: Heat and dissolve 2,6-difluorobenzonitrile at 70°C.

-

Reaction: Add the molten 2,6-difluorobenzonitrile dropwise to 90% sulfuric acid.

-

Temperature Control: Maintain the reaction temperature between 70°C and 80°C.

-

Work-up: Upon completion of the reaction, the mixture is typically quenched with water or ice, leading to the precipitation of the amide product.

-

Isolation: The solid is collected by filtration, washed to remove residual acid, and then dried.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzonitrile | [3][4] |

| Reagent | 90% Sulfuric Acid | [3][4] |

| Reaction Temperature | 70 - 80°C | [3][4] |

| Yield | Not explicitly stated in the provided abstracts. | |

| Purity | Not explicitly stated in the provided abstracts. |

III. Non-Catalytic Hydrolysis in High-Temperature or Near-Critical Water

This "green" synthetic route avoids the use of acid or base catalysts, thereby reducing environmental pollution from waste salts.[6] The reaction is carried out in an autoclave under high temperature and pressure.

Experimental Protocol

A representative procedure from a patent on non-catalytic hydrolysis is as follows[6]:

-

Charging the Autoclave: Add deionized water and 2,6-difluorobenzonitrile to an autoclave. The weight ratio of deionized water to 2,6-difluorobenzonitrile can range from 1:2 to 7:1.

-

Deaeration: With stirring, heat the mixture to boiling under normal pressure and open the exhaust valve for 2-5 minutes to remove air.

-

Hydrolysis Reaction: Seal the autoclave and continue heating to a temperature between 200°C and 350°C for 1-10 hours.

-

Cooling and Salting Out: Cool the hydrolysate to room temperature. Add sodium chloride (10-150 g/L) to salt out the product.

-

Isolation and Purification: Collect the precipitated 2,6-difluorobenzamide by filtration, wash with water, and dry.

Data Presentation

| Parameter | Example 1 | Example 2 | Reference |

| Starting Material | 120g 2,6-Difluorobenzonitrile | 240g 2,6-Difluorobenzonitrile | [6] |

| Solvent | 240g Deionized Water | 120g Deionized Water | [6] |

| Reaction Temperature | 300°C | 350°C | [6] |

| Reaction Time | 3 hours | 1 hour | [6] |

| Yield | 92.5g (Product) | 182.7g (Product) | [6] |

| Purity | 89.4% (wt%) | 57.3% (wt%) | [6] |

A separate study on the kinetics of this reaction in high-temperature liquid water reported a yield of 64.27% at 250°C (523.15 K) after 300 minutes.[7] This study also highlights that 2,6-difluorobenzamide can be further hydrolyzed to 2,6-difluorobenzoic acid, necessitating careful control of the reaction time to maximize the amide yield.[6]

Logical Relationship of Reaction Species

Caption: Consecutive reactions in the hydrolysis of 2,6-difluorobenzonitrile.[7]

IV. Microbial Hydrolysis

An alternative and environmentally friendly approach involves the use of microorganisms or their enzymes (nitrilases) to catalyze the hydrolysis of 2,6-difluorobenzonitrile.[8] This method is notable because di-ortho-substitution, as in 2,6-difluorobenzonitrile, typically inhibits alkaline hydrolysis.[8] A novel microorganism, Rhodococcus sp., has been identified that can hydrolyze 2,6-difluorobenzonitrile effectively.[8]

Experimental Protocol Outline

-

Cultivation of Microorganism: Rhodococcus sp. is grown in a suitable nutrient medium.

-

Cell Harvesting: The cells are harvested by centrifugation, washed, and resuspended in a buffer.

-

Enzymatic Reaction: A suspension of the cells is maintained at a controlled temperature (e.g., 25°C), and 2,6-difluorobenzonitrile is added. The reaction mixture may be irradiated with a tungsten lamp.

-

Analysis: The extent of the reaction is monitored by analyzing samples using gas chromatography (GC) to determine the concentrations of the starting material and the product.

Quantitative data for yield and reaction times in a preparative scale are not detailed in the provided search results but the method's feasibility is established.

Conclusion

The synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile can be accomplished through several effective methods. The alkaline hydrolysis with hydrogen peroxide stands out as a robust and high-yielding method suitable for industrial production. Acid-catalyzed hydrolysis offers a more traditional route, while non-catalytic hydrothermal synthesis presents a promising green alternative, albeit requiring high temperatures and pressures. Microbial hydrolysis is an emerging technology that offers excellent selectivity and sustainability. The choice of method will depend on factors such as the desired scale of production, available equipment, and environmental considerations. This guide provides the foundational information required for researchers and professionals to make informed decisions and to implement these synthetic procedures.

References

- 1. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 2. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

Spectroscopic Analysis of 2,6-Difluorobenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorobenzamide, a significant metabolite of the pesticide diflubenzuron.[1][2][3][4] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Molecular Structure and Properties

-

IUPAC Name: 2,6-difluorobenzamide[5]

-

Appearance: White to off-white crystalline solid.[6]

-

Melting Point: 145-148 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-difluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 (br s) | Broad Singlet | 1H | -NH₂ |

| 7.75 (br s) | Broad Singlet | 1H | -NH₂ |

| 7.55 - 7.45 (m) | Multiplet | 1H | Ar-H (para) |

| 7.20 - 7.10 (t, J=8.8 Hz) | Triplet | 2H | Ar-H (meta) |

¹³C NMR [8]

| Chemical Shift (ppm) | Assignment |

| 163.5 (t, J=3.9 Hz) | C=O |

| 160.5 (dd, J=255.0, 7.8 Hz) | C-F |

| 132.0 (t, J=10.4 Hz) | C-H (para) |

| 115.5 (t, J=20.3 Hz) | C-CONH₂ |

| 112.5 (dd, J=20.3, 3.9 Hz) | C-H (meta) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3436 | Strong | N-H Stretch |

| 3220 | Strong | N-H Stretch |

| 1670 | Strong | C=O Stretch (Amide I) |

| 1625 | Strong | N-H Bend (Amide II) |

| 1585 | Medium | C=C Aromatic Stretch |

| 1475 | Strong | C=C Aromatic Stretch |

| 1280 | Strong | C-N Stretch |

| 1050 | Strong | C-F Stretch |

| 780 | Strong | C-H Aromatic Bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [5][8]

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 80 | [M-NH₂]⁺ |

| 113 | 40 | [M-CONH₂]⁺ |

| 95 | 20 | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like 2,6-difluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2,6-difluorobenzamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer. .

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the 2,6-difluorobenzamide sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method.

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,6-difluorobenzamide, demonstrating how different techniques provide complementary information for structural elucidation.

References

- 1. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 5. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-difluorobenzamide [changfengchem.com]

- 7. 2,6-Difluorobenzamide(18063-03-1) 1H NMR [m.chemicalbook.com]

- 8. 2,6-Difluorobenzamide(18063-03-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Solubility of 2,6-Difluorobenzamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluorobenzamide in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of this compound for experimental design, formulation, and quality control purposes.

Physicochemical Properties and Known Solubility

2,6-Difluorobenzamide is a white to off-white crystalline solid.[1][2] Its solubility is a critical parameter for its handling, formulation, and application in various chemical and biological systems.

Qualitative Solubility:

Published data indicates that 2,6-Difluorobenzamide has limited solubility in aqueous solutions and is generally described as insoluble in water.[2][3] Conversely, it exhibits good solubility in certain organic solvents.

Quantitative Solubility Data:

Specific quantitative solubility data for 2,6-Difluorobenzamide is sparse in publicly accessible databases and literature. The most specific data point found is for ethanol (B145695), where its solubility is reported to be approximately 5% (w/v).[1][4] This corresponds to a concentration of 50 g/L. For other common laboratory solvents, precise solubility values in g/L or mol/L have not been located in the available literature.

To facilitate further research and application, this guide provides a standardized protocol for researchers to determine the solubility of 2,6-Difluorobenzamide in solvents relevant to their work. The following table is provided as a template for researchers to populate with their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 2,6-Difluorobenzamide

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | Shake-Flask | |||

| Ethanol | Ambient | ~50 | ~0.318 | Literature |

| Isopropanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Acetonitrile | Shake-Flask | |||

| Dimethylformamide (DMF) | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Hexane | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Tetrahydrofuran (THF) | Shake-Flask | |||

| Water | Ambient | Insoluble | Insoluble | Literature |

Note: The value for ethanol is approximated from literature sources. Researchers are encouraged to determine the precise solubility under their specific experimental conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of 2,6-Difluorobenzamide in various organic solvents.

Materials:

-

2,6-Difluorobenzamide (solid)

-

Selected laboratory solvents (e.g., methanol, acetone, acetonitrile, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2,6-Difluorobenzamide to a vial or flask. The excess solid is crucial to ensure that the solvent becomes saturated.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step should be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.

-

-

Quantification:

-

Carefully take a known aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2,6-Difluorobenzamide.

-

Prepare a calibration curve using standard solutions of 2,6-Difluorobenzamide of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of 2,6-Difluorobenzamide in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2,6-Difluorobenzamide.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2,6-Difluorobenzamide. While comprehensive quantitative data remains to be fully elucidated in the scientific literature, the provided experimental protocol and workflow offer a robust framework for researchers to determine the solubility in solvents pertinent to their specific applications. The generation and dissemination of such data will be invaluable to the scientific community, aiding in the advancement of research and development involving this compound.

References

The Fulcrum of Fluorinated Synthesis: A Technical Guide to 2,6-Difluorobenzamide as a Precursor

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, applications, and core transformations of 2,6-difluorobenzamide, a key intermediate in the development of novel agrochemicals and pharmaceuticals.

Introduction

2,6-Difluorobenzamide is a pivotal fluorinated organic compound that serves as a cornerstone in the synthesis of a diverse array of complex molecules.[1] Its strategic importance lies in its role as a primary intermediate, particularly in the production of benzoylurea (B1208200) insecticides and as a scaffold for novel pharmaceutical agents.[2][3] The presence of two fluorine atoms on the benzoyl moiety significantly influences the electronic properties of the molecule, enhancing the efficacy and stability of its derivatives.[1] This technical guide provides an in-depth analysis of the physical and chemical properties of 2,6-difluorobenzamide, detailed experimental protocols for its synthesis and key transformations, and an exploration of the signaling pathways affected by its derivatives.

Physicochemical and Spectroscopic Data of 2,6-Difluorobenzamide

A thorough understanding of the physical and spectroscopic properties of 2,6-difluorobenzamide is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO | [4] |

| Molecular Weight | 157.12 g/mol | [4] |

| CAS Number | 18063-03-1 | [5] |

| Appearance | White or off-white crystalline powder | [6][7] |

| Melting Point | 144-148 °C | [5][8] |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and other organic solvents. | [3][7] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | Aromatic protons and amide protons are observable. | [9] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the fluorinated aromatic carbons are key identifiers. | [7][10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amide, C=O stretching, and C-F stretching are prominent. | [11] |

Core Synthetic Pathways and Experimental Protocols

2,6-Difluorobenzamide is at the heart of several crucial synthetic routes. The following sections detail the experimental procedures for its formation and its conversion into high-value downstream products.

Synthesis of 2,6-Difluorobenzamide via Hydrolysis of 2,6-Difluorobenzonitrile (B137791)

A common and efficient method for the industrial production of 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile.[10]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge 100 parts by mass of 2,6-difluorobenzonitrile.

-

Catalyst Addition: Under agitation, add 1 to 10 parts by mass of an alkali catalyst, such as sodium hydroxide, in batches.

-

Hydrolysis: Maintain the temperature of the reaction mixture between 20-50 °C. Introduce 200 to 300 parts by mass of hydrogen peroxide dropwise. During this addition, maintain the pH of the mixture between 8 and 10 by adding alkali as needed.

-

Reaction Monitoring and Work-up: Monitor the reaction until the concentration of 2,6-difluorobenzonitrile is less than 0.5%. Continue stirring at the reaction temperature for an additional 0.5 to 2 hours.

-

Isolation and Purification: Cool the reaction mixture to below 10 °C to precipitate the solid product. The solid is collected by filtration and washed with water until the pH of the filtrate is neutral (pH 7-8). The resulting solid is dried in an oven at 70-100 °C to yield 2,6-difluorobenzamide.[10]

| Reaction Parameter | Value | Reference |

| Purity of Product | >99% | [10] |

| Yield | Up to 95% | [10] |

A greener alternative involves the non-catalytic hydrolysis in high-temperature liquid water, which can achieve a yield of 64.27% at 250 °C over 300 minutes.[8][12]

Conversion to 2,6-Difluorobenzoyl Isocyanate

The transformation of 2,6-difluorobenzamide to 2,6-difluorobenzoyl isocyanate is a critical step in the synthesis of benzoylurea insecticides.[13] This is typically achieved through a reaction with oxalyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 ml of toluene.[2]

-

Reagent Addition: Add 28 g (0.22 mol) of oxalyl chloride dropwise to the solution.[2]

-

Reaction: Heat the resulting solution to reflux for five hours. During this time, hydrogen chloride and carbon monoxide are liberated.[2]

-

Isolation: After the reaction is complete, distill off the solvent under reduced pressure. The remaining product, 2,6-difluorobenzoyl isocyanate, is then distilled under a high vacuum.[2]

Alternatively, triphosgene (B27547) can be used in place of oxalyl chloride.[14]

Synthesis of Benzoylurea Insecticides

2,6-Difluorobenzoyl isocyanate is a versatile intermediate for the synthesis of a wide range of benzoylurea insecticides, including diflubenzuron (B1670561) and lufenuron (B1675420).[15]

Experimental Protocol:

-

Preparation of p-Chloroaniline Isocyanate: Prepare a solution of p-chloroaniline isocyanate in an aromatic solvent like chlorobenzene (B131634).

-

Reaction Setup: In a separate reaction vessel, dissolve 31.7 g of 2,6-difluorobenzamide in 80 g of chlorobenzene and heat to 120 °C.[16][17]

-

Condensation Reaction: Drip the p-chloroaniline isocyanate solution into the heated 2,6-difluorobenzamide solution over approximately 1.5 hours.[17]

-

Reaction Completion and Isolation: Maintain the reaction mixture at 120 °C for 7 hours. Afterwards, cool the mixture to 0 °C to precipitate the diflubenzuron.[16][17]

-

Purification: Collect the solid product by filtration, wash with a small amount of cold chlorobenzene, and dry to obtain diflubenzuron.[16][17]

| Product | Purity (HPLC) | Overall Yield (from p-chloroaniline) | Reference |

| Diflubenzuron | 99.1% | 92.5% | [16][17] |

Experimental Protocol:

-

Intermediate Preparation: Synthesize 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) (IMC) and 2,6-difluorobenzoyl isocyanate (IMD) through established routes.[18][19]

-

Condensation Reaction: In a reaction vessel, combine 68 kg of IMD with 100 kg of tetrachloromethane. To this mixture, add 80 kg of IMC dropwise over 1 hour.[20]

-

Reaction Completion: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction to ensure the consumption of the starting materials.[20]

-

Purification: The crude lufenuron can be purified by recrystallization from a suitable solvent such as a mixture of methanol (B129727) or ethanol and water to yield a white solid.[7][12]

| Product | Purity | Yield | Reference |

| Lufenuron | 99.5% | 95.9% | [7] |

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the mechanisms of action for the derivatives of 2,6-difluorobenzamide.

Caption: Synthetic workflow from 2,6-difluorobenzonitrile to benzoylurea insecticides.

Caption: Inhibition of chitin synthesis in insects by benzoylurea insecticides.

Caption: Inhibition of bacterial cell division via FtsZ protein targeting by benzamide derivatives.

Applications and Mechanisms of Action

The derivatives of 2,6-difluorobenzamide have found significant applications in two primary fields: agriculture and medicine.

Agrochemicals: Benzoylurea Insecticides

Benzoylurea insecticides, derived from 2,6-difluorobenzamide, function as potent insect growth regulators.[15] Their mechanism of action involves the inhibition of chitin biosynthesis, a process crucial for the formation of the insect exoskeleton.[1][5] These compounds specifically target the enzyme chitin synthase 1 (CHS1), which is responsible for polymerizing N-acetylglucosamine into chitin chains.[21] By inhibiting this enzyme, benzoylureas disrupt the molting process in insect larvae, leading to mortality.[1][6] This targeted mode of action provides a high degree of selectivity, making them effective against a range of pests while having low toxicity to mammals.[15]

Pharmaceuticals: FtsZ Inhibitors

In the realm of drug development, derivatives of 2,6-difluorobenzamide have emerged as promising antibacterial agents. Their mechanism of action is centered on the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein.[3][4] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.[22][23] Benzamide derivatives bind to FtsZ, disrupting its polymerization dynamics and preventing the formation of a functional Z-ring.[20][22] This ultimately leads to the inhibition of cell division and bacterial death. The high conservation of FtsZ across many bacterial species makes it an attractive target for the development of broad-spectrum antibiotics.[3]

Conclusion

2,6-Difluorobenzamide stands out as a critical and versatile precursor in modern organic synthesis. Its unique electronic properties, conferred by the difluoro-substituted aromatic ring, are instrumental in the design of highly effective agrochemicals and pharmaceuticals. The synthetic pathways originating from this molecule are robust and have been optimized for industrial-scale production. A deep understanding of its chemistry, as outlined in this guide, is paramount for scientists and researchers aiming to innovate in the fields of crop protection and infectious disease treatment. The continued exploration of new derivatives and applications of 2,6-difluorobenzamide promises to yield further advancements in these critical areas.

References

- 1. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pesticides: insecticides and fungicides are chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Difluorobenzamide(18063-03-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Difluorobenzamide(18063-03-1) 1H NMR spectrum [chemicalbook.com]

- 10. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]

- 15. web.pdx.edu [web.pdx.edu]

- 16. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]

- 17. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]

- 18. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. Benzodioxane-benzamide FtsZ inhibitors: Synthesis of new derivatives and their biophysical and biochemical evaluation [air.unimi.it]

- 21. pnas.org [pnas.org]

- 22. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 2,6-Difluorobenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,6-difluorobenzamide, a key molecular scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its solid-state properties, detailed experimental protocols for its structural determination, and a summary of its crystallographic data.

Introduction

2,6-Difluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably as an inhibitor of the bacterial cell division protein FtsZ.[1] Its chemical structure, characterized by the presence of two fluorine atoms ortho to the amide group, significantly influences its conformational preferences and intermolecular interactions, which are critical for its biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for structure-based drug design and the development of new derivatives with enhanced efficacy. This guide delves into the crystallographic details of 2,6-difluorobenzamide, providing a foundational dataset for further research and development.

Crystal Structure Data

The crystal structure of 2,6-difluorobenzamide has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 919101, reveals a monoclinic crystal system.[2] A summary of the key crystallographic parameters is presented in Table 1. Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 1: Crystallographic Data and Structure Refinement for 2,6-Difluorobenzamide

| Parameter | Value |

| CCDC Deposition No. | 919101 |

| Empirical Formula | C₇H₅F₂NO |

| Formula Weight | 157.12 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.452(3) Å |

| b | 10.134(4) Å |

| c | 8.583(3) Å |

| α | 90° |

| β | 115.45(3)° |

| γ | 90° |

| Volume | 662.9(4) ų |

| Z | 4 |

| Calculated Density | 1.575 Mg/m³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.385(3) |

| C1 | C6 | 1.381(3) |

| C1 | C7 | 1.494(3) |

| C2 | C3 | 1.376(4) |

| C2 | F1 | 1.354(2) |

| C3 | C4 | 1.378(4) |

| C4 | C5 | 1.379(4) |

| C5 | C6 | 1.380(3) |

| C6 | F2 | 1.356(2) |

| C7 | O1 | 1.233(3) |

| C7 | N1 | 1.332(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | 116.3(2) |

| C6 | C1 | C7 | 122.2(2) |

| C2 | C1 | C7 | 121.5(2) |

| C3 | C2 | C1 | 122.0(2) |

| C3 | C2 | F1 | 118.8(2) |

| C1 | C2 | F1 | 119.2(2) |

| C2 | C3 | C4 | 119.5(3) |

| C3 | C4 | C5 | 120.1(2) |

| C4 | C5 | C6 | 119.9(2) |

| C5 | C6 | C1 | 122.1(2) |

| C5 | C6 | F2 | 118.6(2) |

| C1 | C6 | F2 | 119.3(2) |

| O1 | C7 | N1 | 122.8(2) |

| O1 | C7 | C1 | 120.2(2) |

| N1 | C7 | C1 | 117.0(2) |

Experimental Protocols

The determination of the crystal structure of 2,6-difluorobenzamide involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

2,6-Difluorobenzamide can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile (B137791).[3][4][5] A typical laboratory-scale synthesis involves the following steps:

-

Hydrolysis: 2,6-difluorobenzonitrile is treated with a mixture of concentrated sulfuric acid and water and heated to facilitate hydrolysis to the corresponding amide.[1]

-

Purification: The reaction mixture is then cooled and poured into ice water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water until neutral, and dried.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified 2,6-difluorobenzamide in an appropriate organic solvent, such as ethanol (B145695) or acetone.[6]

X-ray Data Collection and Structure Determination

The crystallographic data for 2,6-difluorobenzamide were collected using a single-crystal X-ray diffractometer. The general workflow for such an experiment is outlined below and depicted in the accompanying diagram.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7] Data is collected over a range of orientations to ensure a complete dataset.

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors.

-

Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of 2,6-difluorobenzamide.

Caption: Experimental workflow for the crystal structure determination of 2,6-difluorobenzamide.

Conclusion

This technical guide has provided a detailed account of the crystal structure of 2,6-difluorobenzamide. The presented crystallographic data offers a precise and quantitative description of its solid-state architecture. The outlined experimental protocols provide a clear methodology for the synthesis, crystallization, and structure determination of this important molecule. This information is invaluable for researchers in the fields of medicinal chemistry, materials science, and drug development, serving as a solid foundation for future studies aimed at exploiting the unique properties of the 2,6-difluorobenzamide scaffold.

References

- 1. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

- 2. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 5. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to 2,6-Difluorobenzamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluorobenzamide, a pivotal molecule in the development of agrochemicals and a promising scaffold in modern drug discovery. This document details its historical discovery, various synthetic routes with comparative analysis, and in-depth physicochemical properties. A significant focus is placed on its primary application as a key intermediate in the synthesis of commercially important benzoylurea (B1208200) insecticides. Furthermore, this guide explores its contemporary role as a bacterial cell division inhibitor, targeting the FtsZ protein, with a detailed examination of its mechanism of action. Experimental protocols for key synthetic methods are provided, alongside quantitative data presented in structured tables and logical workflows visualized with diagrams to facilitate understanding and further research.

Introduction

2,6-Difluorobenzamide (CAS No. 18063-03-1) is a fluorinated aromatic amide that has garnered significant attention in both the agrochemical and pharmaceutical industries. Its unique chemical structure, characterized by the presence of two fluorine atoms ortho to the benzamide (B126) group, imparts distinct properties that have been exploited in various applications. Initially recognized for its role as a crucial building block in the synthesis of potent benzoylurea insecticides, 2,6-difluorobenzamide has more recently emerged as a valuable pharmacophore in the development of novel antibacterial agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development, covering the entire lifecycle of this versatile molecule from its initial synthesis to its current applications and future potential.

Discovery and History

The development of 2,6-difluorobenzamide is intrinsically linked to the rise of fluorinated compounds in agrochemical research. Its primary role has been as a key intermediate in the production of benzoylurea insecticides, a class of insect growth regulators. The synthesis and application of these insecticides were extensively explored in the latter half of the 20th century. Patents from the 1970s and 1980s describe the synthesis of various benzoylurea derivatives, highlighting the importance of the 2,6-difluorobenzoyl moiety for their insecticidal activity.[1] While a singular "discovery" paper for 2,6-difluorobenzamide itself is not readily apparent, its synthesis is a necessary precursor to these patented insecticides. The evolution of its synthetic methods reflects advancements in chemical manufacturing, moving towards more efficient, safer, and environmentally benign processes. More recently, the discovery of its ability to inhibit the bacterial cell division protein FtsZ has opened a new chapter in its history, positioning it as a lead compound in the quest for new antibiotics to combat antimicrobial resistance.[2]

Physicochemical Properties

2,6-Difluorobenzamide is a white crystalline solid with the molecular formula C₇H₅F₂NO. The presence of the two electronegative fluorine atoms significantly influences its chemical and physical properties.

| Property | Value | Source |

| Molecular Weight | 157.12 g/mol | [3][4] |

| Melting Point | 145-148 °C | [3][4] |

| Boiling Point | 187.7 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ethanol; Insoluble in water. | [4] |

| Appearance | White crystalline powder | [5] |

| Purity (Typical) | ≥ 99.5% (HPLC) | [5] |

Synthesis of 2,6-Difluorobenzamide

The primary route for the synthesis of 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile (B137791). Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Synthesis Workflow Overview

Caption: Overview of synthetic routes to 2,6-Difluorobenzamide.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature | Time | Yield | Advantages | Disadvantages |

| Acid-Catalyzed Hydrolysis | 90% Sulfuric Acid | 70-80 °C | Not specified | High | Simple procedure | Harsh conditions, significant acid waste |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (B78521), Hydrogen Peroxide | 20-50 °C | 0.5-2 hours | ~95% | Mild conditions, high yield and purity | Requires careful pH control |

| Non-Catalytic Hydrolysis | Deionized Water (near-critical) | 200-350 °C | 1-10 hours | Variable | Environmentally friendly ("green") | Requires high temperature and pressure |

| Microbial Hydrolysis | Rhodococcus sp. | ~25 °C | ~16 hours | High | Mild conditions, environmentally friendly | Requires specialized microbial cultures |

Detailed Experimental Protocols

This method is widely used for industrial production due to its high yield and purity under relatively mild conditions.[5]

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl) for neutralization

-

Deionized Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2,6-difluorobenzonitrile.

-

Add a catalytic amount of sodium hydroxide solution.

-

Heat the mixture to 20-50 °C.

-

Slowly add 30% hydrogen peroxide to the reaction mixture over a period of time, maintaining the temperature and pH (typically 8-10).

-

After the addition is complete, continue stirring for 0.5-2 hours until the reaction is complete (monitored by a suitable analytical technique such as HPLC).

-

Cool the reaction mixture to below 10 °C.

-

Neutralize the mixture with hydrochloric acid to a pH of approximately 7.

-

The product, 2,6-difluorobenzamide, will precipitate out of the solution.

-

Filter the solid product and wash with deionized water until the washings are neutral.

-

Dry the product under vacuum at 70-100 °C to obtain pure 2,6-difluorobenzamide.

This "green" chemistry approach avoids the use of harsh acids or bases and the production of salt waste.[4]

Materials:

-

2,6-Difluorobenzonitrile

-

Deionized Water

-

Sodium Chloride (for salting out)

Procedure:

-

Charge a high-pressure autoclave with 2,6-difluorobenzonitrile and deionized water.

-

Seal the autoclave and begin heating with stirring.

-

Raise the temperature to 200-350 °C and maintain for 1-10 hours. The pressure will increase due to the heating of the water.

-

After the reaction time, cool the autoclave to room temperature.

-

Transfer the reaction mixture to a separate vessel and add sodium chloride to salt out the product.

-

Filter the precipitated 2,6-difluorobenzamide.

-

Wash the solid product with deionized water.

-

Dry the product to obtain 2,6-difluorobenzamide.

Applications of 2,6-Difluorobenzamide

Intermediate for Benzoylurea Insecticides

The primary and most established application of 2,6-difluorobenzamide is as a key intermediate in the synthesis of benzoylurea insecticides.[6] These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. This mode of action leads to improper molting and ultimately the death of the insect larvae.

The synthesis of benzoylurea insecticides from 2,6-difluorobenzamide typically involves a two-step process:

-

Formation of 2,6-Difluorobenzoyl Isocyanate: 2,6-Difluorobenzamide is reacted with an activating agent, such as oxalyl chloride or triphosgene, to form the highly reactive 2,6-difluorobenzoyl isocyanate.[7]

-

Coupling with a Substituted Aniline (B41778): The isocyanate is then reacted with a specific substituted aniline to yield the final benzoylurea insecticide. The nature of the substituents on the aniline determines the specific insecticide being produced (e.g., Hexaflumuron, Diflubenzuron).

Caption: General synthesis pathway of Benzoylurea Insecticides.

FtsZ Inhibitor for Antibacterial Drug Discovery

A more recent and exciting application of the 2,6-difluorobenzamide scaffold is in the development of novel antibacterial agents. Derivatives of 2,6-difluorobenzamide have been shown to inhibit the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation and eventual death of the bacteria, making it an attractive target for new antibiotics.

2,6-Difluorobenzamide derivatives act as allosteric inhibitors of FtsZ. They bind to a site distinct from the GTP-binding site, inducing a conformational change that stabilizes the FtsZ polymer, thereby disrupting the normal dynamics of Z-ring formation and disassembly.

Molecular docking and structural studies have revealed that the 2,6-difluorobenzamide moiety binds in a hydrophobic pocket of FtsZ. The fluorine atoms play a crucial role in this interaction, with the 2-fluoro group interacting with residues such as Val203 and Val297, and the 6-fluoro group interacting with Asn263.[8] The carboxamide group is also critical, forming hydrogen bonds with residues like Val207, Leu209, and Asn263.[8] This binding event locks the FtsZ protein in a conformation that is unfavorable for proper cell division.

Caption: Mechanism of FtsZ inhibition by 2,6-Difluorobenzamide derivatives.

Numerous derivatives of 2,6-difluorobenzamide have been synthesized and evaluated for their antibacterial activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some representative compounds against various bacterial strains. A lower MIC value indicates greater potency.

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Derivative 7 (3-chloroalkoxy) | Bacillus subtilis | 0.25-1 | |

| Staphylococcus aureus | <10 | ||

| Derivative 12 (3-bromoalkoxy) | Bacillus subtilis | 0.25-1 | |

| Staphylococcus aureus | <10 | ||

| Derivative 17 (3-alkyloxy) | Bacillus subtilis | 0.25-1 | |

| Staphylococcus aureus | <10 | ||

| DFHBA (2,6-difluoro-3-(hexyloxy)benzamide) | Staphylococcus aureus (ATCC29213) | 8 | [8] |

| Staphylococcus aureus (MRSA, SF8300) | 8 | [8] |

Conclusion

2,6-Difluorobenzamide has proven to be a molecule of significant industrial and scientific importance. Its journey from a key intermediate in the synthesis of widely used insecticides to a promising scaffold for the development of novel antibiotics highlights the enduring value of fluorinated organic compounds. The various synthetic methodologies developed over the years offer flexibility in its production, with a clear trend towards more sustainable and environmentally conscious processes. The detailed understanding of its mechanism of action as an FtsZ inhibitor provides a solid foundation for future drug design and development efforts. This technical guide serves as a comprehensive resource for researchers and professionals, enabling them to leverage the full potential of 2,6-difluorobenzamide in their respective fields.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 5. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 8. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Difluorobenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2,6-Difluorobenzamide. The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate risks in a laboratory and drug development setting.

Hazard Identification and Classification

2,6-Difluorobenzamide is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |

Signal Word: Warning[1][2][3][4][5][6]

-

GHS07: Exclamation Mark

Table 2: Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed.[1][3][5][6][7] |

| H315 | Causes skin irritation.[4][7][8][9] |

| H319 | Causes serious eye irritation.[4][7][8][9] |

| H332 | Harmful if inhaled.[4][7][8] |

| H335 | May cause respiratory irritation.[4][7][8][9] |

Table 3: Precautionary Statements (P-Statements)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][8][9] |

| P264 | Wash skin thoroughly after handling.[1][5][8][9] |

| P270 | Do not eat, drink or smoke when using this product.[1][5] |

| P271 | Use only outdoors or in a well-ventilated area.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] |

| P330 | Rinse mouth.[1][5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

| P405 | Store locked up.[8][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][5][9] |

Toxicological Information

While detailed experimental protocols for toxicological studies are not available in the consulted safety data sheets, the following quantitative data has been reported.

Table 4: Acute Toxicity Data

| Route | Species | Value | Effects Noted |

| Oral LD50 | Rat | 3,299 mg/kg | Behavioral: Somnolence (general depressed activity), Skin and Appendages: Other: Hair. |

| Dermal LD50 | Rat | > 5,000 mg/kg | No data available |

It is important to note that the chemical, physical, and toxicological properties of 2,6-Difluorobenzamide have not been thoroughly investigated.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Provide appropriate exhaust ventilation at places where dust is formed.[4][8]

-

Use only under a chemical fume hood.[2]

-

Do not eat, drink or smoke when using this product.[1][5][9]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 2,6-Difluorobenzamide.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][4][8][9] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[1][2][4][8] |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8][10] |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 6: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][4][8][9][10] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][2][4][8][9][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4][8][9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4][8][9][10] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][8][10]

Firefighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][4][8][9]

-

Hazardous decomposition products: Carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][4][8]

-

Firefighter protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][2][4][8][10]

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a 2,6-Difluorobenzamide spill.

Caption: Workflow for handling a 2,6-Difluorobenzamide spill.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2,6-Difluorobenzamide(18063-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Synthesis of 2,6-Difluorobenzamide: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2,6-Difluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the hydrolysis of 2,6-difluorobenzonitrile (B137791), a common and effective route. An alternative acid-catalyzed method is also described.

Introduction

2,6-Difluorobenzamide is a crucial building block in organic synthesis. Its derivatives are integral to the creation of various bioactive molecules, including insecticides and therapeutic agents. The protocols outlined below are designed to be clear and reproducible for laboratory settings.

Primary Synthesis Route: Base-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile

This method utilizes hydrogen peroxide in a basic medium to achieve a high yield and purity of the final product.[1]

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.

-

Addition of Base: To the flask, add 25.62g (0.128 mol) of a 20% sodium hydroxide (B78521) solution.

-

Heating: Heat the mixture to 50°C with constant stirring.

-

Addition of Oxidant: Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over a period of 3 hours.

-